6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione

Catalog No.
S14640614
CAS No.
101663-60-9
M.F
C14H17NO4
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalen...

CAS Number

101663-60-9

Product Name

6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione

IUPAC Name

6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C14H17NO4/c1-2-3-6-15-8-7-11(18)12-9(16)4-5-10(17)13(12)14(8)19/h7,15,18-19H,2-6H2,1H3

InChI Key

XVOWBFCPVRPKBK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC(=C2C(=O)CCC(=O)C2=C1O)O

6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is a chemical compound with the molecular formula C14H17NO4C_{14}H_{17}NO_{4} and a molecular weight of approximately 263.29 g/mol. This compound features a naphthalene core structure with two hydroxyl groups at positions 5 and 8, and a butylamino group at position 6. The presence of these functional groups contributes to its potential biological activity and chemical reactivity, making it of interest in medicinal chemistry and organic synthesis.

The chemical reactivity of 6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione can be attributed to its naphthoquinone structure. It can undergo various reactions typical of naphthoquinones, including:

  • Nucleophilic addition: The electrophilic carbonyl groups can react with nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
  • Oxidation: The hydroxyl groups may be oxidized to form corresponding ketones or quinones.
  • Reduction: The compound can also be reduced to yield dihydro derivatives or other reduced forms.

These reactions enable the synthesis of various derivatives that may exhibit distinct biological properties.

Research indicates that compounds related to 6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione may possess significant biological activities. These include:

  • Antioxidant properties: Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial activity: Some derivatives have been tested for their effectiveness against various bacterial and fungal strains.
  • Anticancer potential: Certain naphthoquinone derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

The synthesis of 6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves multi-step synthetic pathways. Common methods include:

  • Starting from 1,4-naphthoquinone: The synthesis may begin with 1,4-naphthoquinone, which can undergo nucleophilic substitution with butylamine followed by reduction and hydroxylation steps.
  • C–H activation techniques: Recent advancements in synthetic methodologies involve C–H bond activation strategies that allow for selective functionalization at the naphthalene ring .
  • Alkenylation and oxygenation reactions: These methods utilize transition metal catalysts to facilitate the formation of desired functional groups on the naphthalene scaffold .

The applications of 6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione are diverse and include:

  • Medicinal chemistry: Its potential as an antioxidant and anticancer agent makes it a candidate for drug development.
  • Material science: Due to its unique chemical properties, it may serve as a building block in organic electronics or photonic materials.
  • Agricultural chemistry: Similar compounds are explored for their use in developing agrochemicals.

Interaction studies involving 6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione focus on its binding affinities with various biological targets:

  • Enzyme inhibition: Investigations into how this compound interacts with specific enzymes relevant to metabolic pathways could reveal its therapeutic potential.
  • Protein binding studies: Understanding how it binds to proteins can provide insights into its mechanism of action and efficacy as a drug candidate.

Several compounds share structural similarities with 6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione. These include:

Compound NameStructureNotable Features
5-Hydroxy-2,3-dihydronaphthalene-1,4-dioneStructureLacks the butylamino group; exhibits antioxidant properties.
5-Amino-2,3-dihydronaphthalene-1,4-dioneStructureContains an amino group; studied for antimicrobial activity.
6-(Methylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dioneStructureSimilar structure but with a methyl group; potential anticancer effects.

Uniqueness

The uniqueness of 6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione lies in its specific combination of functional groups (butylamino and hydroxyl) that enhance its solubility and biological activity compared to other similar compounds. This structural configuration may lead to distinct pharmacological profiles and applications in medicinal chemistry.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

263.11575802 g/mol

Monoisotopic Mass

263.11575802 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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